1-Oxa-2-azaspiro[2.5]octane and its derivatives belong to the class of oxaziridines, which are three-membered cyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are known for their electrophilic aminating properties. They have been utilized in organic synthesis for introducing amino groups into various substrates [].
6-Azaspiro[2.5]octan-4-OL hydrochloride is classified as a heterocyclic compound, specifically an azaspiro compound, due to the presence of nitrogen in its ring structure. It can be sourced from various chemical suppliers and is often synthesized for research purposes. The compound is registered under the CAS number 955028-68-9 and has been documented for its potential therapeutic applications, including its role as a building block for more complex molecules in drug development.
The synthesis of 6-Azaspiro[2.5]octan-4-OL hydrochloride typically involves several key steps:
The synthesis may also involve purification processes such as recrystallization to ensure the desired purity levels are achieved for research applications .
The molecular structure of 6-Azaspiro[2.5]octan-4-OL hydrochloride can be represented using the following canonical SMILES notation: C1CC12CCNCC2O.Cl
. This notation indicates the arrangement of atoms in the compound, emphasizing its spirocyclic nature.
Property | Data |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
CAS Number | 955028-68-9 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The unique spirocyclic structure imparts distinct chemical properties, making it valuable in various applications .
6-Azaspiro[2.5]octan-4-OL hydrochloride can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions, making it essential to optimize these parameters for desired outcomes.
The mechanism of action for 6-Azaspiro[2.5]octan-4-OL hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The compound may modulate enzymatic activity by binding to specific sites within proteins, potentially leading to therapeutic effects. The presence of the hydroxyl group enhances binding affinity through hydrogen bonding interactions with amino acid residues in target proteins .
While specific physical properties such as density and boiling point are not readily available, the compound's spirocyclic structure suggests it may exhibit unique solubility characteristics influenced by its hydrochloride form.
The chemical properties include reactivity with various reagents, enabling its use in synthetic organic chemistry as a versatile building block for more complex molecular architectures. Its stability under standard laboratory conditions makes it suitable for various experimental applications .
6-Azaspiro[2.5]octan-4-OL hydrochloride finds numerous applications across different scientific fields:
Research continues to explore additional applications and mechanisms associated with this compound, highlighting its significance in both academic and industrial settings .
Spirocyclic alkaloids represent a structurally distinctive class of nitrogen-containing heterocycles characterized by a shared spiro carbon atom connecting two ring systems. These compounds demonstrate remarkable three-dimensionality compared to planar aromatic scaffolds, enabling enhanced interactions with biological targets. The 6-azaspiro[2.5]octane framework exemplifies this architectural uniqueness, featuring a bicyclic structure where a pyrrolidine ring is perpendicularly linked to a cyclopropane moiety via a spiro carbon. This spatial arrangement creates defined stereochemical environments crucial for selective binding to enzymes and receptors. Historically, natural spirocyclic alkaloids have served as privileged pharmacophores in CNS therapeutics and antimicrobial agents, driving synthetic efforts toward novel analogs like 6-azaspiro[2.5]octan-4-ol hydrochloride. This synthetic derivative retains the bioactive potential of natural spiroalkaloids while offering enhanced stability and derivatization capacity via its hydrochloride salt form [6].
The 6-azaspiro[2.5]octane core exhibits three key structural features that differentiate it from monocyclic heterocycles:
Table 1: Stereochemical Variants of 6-Azaspiro[2.5]octan-4-ol Hydrochloride
Stereodescriptor | CAS Registry Number | Specific Rotation | Pharmacological Relevance |
---|---|---|---|
Racemic | 955028-68-9 | Not applicable | Broad-spectrum derivatization studies |
(4S) enantiomer | 44541812 (PubChem CID) | Undocumented | Targeted receptor modulation |
(4R) enantiomer | 955028-70-3 | Undocumented | Stereoselective synthesis platforms |
(-)-enantiomer | 955028-70-3 | Levorotatory | Chiral building block for CCR antagonists |
The hydrochloride salt form (C₇H₁₄ClNO, MW 163.65 g/mol) enhances aqueous solubility critical for biological testing and formulation, addressing the inherent hydrophobicity of the spirocyclic core. This modification stabilizes the free base amine against oxidation while maintaining the compound's reactivity for downstream N-alkylation or acylation reactions [4] [6].
The therapeutic exploration of spiro[2.5]octane derivatives accelerated in the early 2000s with advances in cyclopropanation techniques. Key milestones include:
Table 2: Historical Development of Key Spiro[2.5]octane Derivatives
Year | Development Milestone | Key Compound | Therapeutic Application |
---|---|---|---|
2009 | Heterocyclic compounds as chemokine receptor antagonists | 6-Azaspiro[2.5]octan-4-ol derived diazepam analogs | Inflammatory diseases |
2011 | CCR2/CCR5/CCR3 receptor antagonists patented | (-)-6-Azaspiro[2.5]octan-4-ol hydrochloride | Atherothrombosis, peripheral arterial disease |
2014 | Dinitrile reduction for cyclic amine synthesis | 6-Azaspiro[2.5]octane hydrochloride | Precursor to azepane/piperidine CNS drugs |
2020 | Pyrimidine sulfamide ETA antagonists developed | Spiro[2.5]octane-containing pyrimidine sulfamides | Cardiovascular disorders |
This scaffold is prioritized in drug discovery for three compelling reasons:
Table 3: Synthetic Intermediates Derived from 6-Azaspiro[2.5]octan-4-ol Hydrochloride
Intermediate | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | Not specified | C₁₃H₂₁NO₄ | Peptidomimetic synthesis |
1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid tert-butyl ester | Not specified | C₁₁H₁₉NO₃ | Heterocyclic fusion scaffolds |
6,6-Dibenzyl-1-oxa-6-azonia-spiro(2.5)octane hexafluorophosphate | Not specified | C₂₀H₂₄F₆NOP | Phase-transfer catalysis applications |
Ethyl 6-oxospiro[2.5]octane-5-carboxylate | 956079-08-6 | C₁₁H₁₆O₃ | β-proline analog synthesis |
Ongoing research exploits this scaffold in three emerging areas: serine palmitoyltransferase inhibitors for metabolic disorders, allosteric modulators of G-protein-coupled receptors (GPCRs), and chiral auxiliaries in asymmetric synthesis. Its cold-chain storage requirements (-20°C) reflect chemical sensitivity inherent to strained systems, necessitating specialized handling in translational studies [3] [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7